4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is a chemical compound that belongs to the class of oxazepanes, which are seven-membered heterocyclic compounds containing both nitrogen and oxygen in their ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its molecular structure is characterized by a chloropropyl substituent at the fourth position of the oxazepane ring, which may influence its biological activity and interactions.
The compound can be synthesized through various chemical methods, often involving reactions with chlorinated hydrocarbons and amines. The synthesis and characterization of such compounds are typically documented in scientific literature and patents, highlighting their relevance in pharmaceutical research.
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride can be classified as:
The synthesis of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride often involves multi-step synthetic routes that incorporate microwave-assisted reactions for improved efficiency.
Technical details regarding these reactions often include specific conditions such as temperature, pressure, and reaction time, which can vary depending on the desired yield and purity of the final product .
The molecular formula for 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is . The structural representation includes a seven-membered ring composed of five carbon atoms and two heteroatoms (one nitrogen and one oxygen). The chloropropyl group is attached to one of the carbon atoms in the ring.
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride can participate in various chemical reactions due to its functional groups:
Technical details regarding these reactions include reaction conditions such as solvent choice (e.g., acetone or methanol), temperature control, and catalysts used .
The mechanism of action of 4-(3-Chloropropyl)-1,4-oxazepane hydrochloride is primarily related to its interactions with neurotransmitter systems in the brain. Compounds within this class have been studied for their potential effects on serotonin receptors and may influence mood regulation.
Research indicates that modifications to the oxazepane structure can significantly alter its pharmacological profile, affecting binding affinity and efficacy at various receptor sites .
These properties are crucial for understanding how the compound behaves under different conditions, influencing its storage and handling requirements .
4-(3-Chloropropyl)-1,4-oxazepane hydrochloride has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development processes aimed at treating psychiatric conditions .
The oxazepane ring – a seven-membered heterocycle containing oxygen and nitrogen atoms – serves as the foundational structure for 4-(3-chloropropyl)-1,4-oxazepane hydrochloride. Its synthesis primarily relies on intramolecular nucleophilic substitution reactions, where diethanolamine derivatives act as bifunctional precursors. In a key pathway, N-alkylated diethanolamine derivatives undergo base-mediated cyclization upon heating in high-boiling polar aprotic solvents. The reaction mechanism involves the nucleophilic attack of the secondary amine nitrogen on the terminal carbon of an alkyl halide side chain (typically chloroethyl or bromoethyl), forming the 1,4-oxazepane ring through a 7-exo-tet cyclization mode [1].
Reaction efficiency is highly sensitive to catalyst selection and temperature control. Strong bases like lithium tert-butoxide (LiOtBu) in dimethyl sulfoxide (DMSO) at 80–100°C typically achieve cyclization yields of 70–85% within 4–8 hours. Alternatively, sodium hydride (NaH) in toluene under reflux provides comparable yields but requires longer reaction times (12–18 hours). Microwave-assisted synthesis using potassium carbonate (K₂CO₃) as a mild base significantly accelerates the process, completing ring closure within 30–60 minutes at 120°C while maintaining yields above 75% [1] [6].
Critical parameters influencing ring-closure efficiency include:
Table 1: Optimization of Nucleophilic Cyclization for Oxazepane Core Synthesis
Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
N-Methyldiethanolamine | LiOtBu | DMSO | 90 | 5 | 82 |
N-Benzyldiethanolamine | NaH | Toluene | 110 | 16 | 78 |
N-Ethyldiethanolamine | K₂CO₃ (MW) | DMF | 120 (MW) | 0.5 | 76 |
N-Phenyldiethanolamine | NaOH | H₂O | 100 | 24 | 65 |
Functionalization of the oxazepane nitrogen with the 3-chloropropyl side chain employs intermolecular N-alkylation as the dominant strategy. This involves reacting the oxazepane heterocycle with 1-bromo-3-chloropropane (BCP) or 1-chloro-3-iodopropane (CIP), leveraging the nucleophilicity of the ring nitrogen. The reaction proceeds optimally under Schotten-Baumann conditions using biphasic solvent systems (e.g., dichloromethane-water) with aqueous sodium hydroxide (NaOH) as the base at 0–10°C. This approach minimizes di-alkylation and hydrolysis of the alkyl halide, achieving yields of 80–88% [1] [2].
Solvent selection critically impacts alkylation regioselectivity and byproduct formation:
Stoichiometric control is paramount: A 1.1:1 molar ratio of alkyl halide to oxazepane minimizes di-alkylated impurities. Excess oxazepane (1.5–2.0 equiv.) can further suppress dialkylation but complicates product recovery. Recent advances utilize solid-liquid phase-transfer catalysis (PTC) with polymer-bound ammonium salts, enabling reactions at 25–40°C with near-quantitative conversion and simplified catalyst removal [1] [7].
Table 2: Solvent and Catalyst Effects on 3-Chloropropyl Alkylation Efficiency
Alkyl Halide | Solvent | Catalyst/Additive | Temp (°C) | Monoalkylation Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
1-Bromo-3-chloropropane | CH₂Cl₂/H₂O | NaOH | 5 | 90 | 85 |
1-Bromo-3-chloropropane | Acetonitrile | K₂CO₃ | 25 | 78 | 72 |
1-Chloro-3-iodopropane | Toluene | None | 70 | 95 | 82 |
1-Bromo-3-chloropropane | THF/H₂O | TBAB | 40 | 98 | 88 |
Conversion of the free base 4-(3-chloropropyl)-1,4-oxazepane to its hydrochloride salt enhances stability, crystallinity, and handling properties. Precipitation involves treating the free base in anhydrous organic solvents with hydrogen chloride (HCl) gas or concentrated hydrochloric acid (36–38% w/w). Solvent choice governs crystal morphology, purity, and residual solvent levels:
Stoichiometric precision prevents hygroscopicity: HCl equivalence between 1.0–1.05 mol/mol free base ensures complete salt formation without excess acid contamination. Under-stoichiometric addition (<0.95 eq.) leaves free base impurities (>3%), while over-stoichiometric addition (>1.1 eq.) causes deliquescence. Temperature programming during addition (0°C → 25°C) followed by cooling to 0–5°C maximizes crystal yield (92–95%) and purity (>99.5% HPLC). Post-precipitation, slurrying in cold acetone (5°C) for 1–2 hours reduces residual water content below 0.1% w/w [1] [2].
Critical quality attributes of the hydrochloride salt:
Two dominant synthetic paradigms exist for 4-(3-chloropropyl)-1,4-oxazepane hydrochloride: a single-step tandem alkylation-cyclization and a multi-step sequential approach.
Single-step approach: Combines diethanolamine, a carbonyl compound (e.g., formaldehyde), and 1-bromo-3-chloropropane in a one-pot reductive alkylation-cyclization. Employing sodium triacetoxyborohydride (NaBH(OAc)₃) as a reductant in dichloroethane at 25°C achieves 65–70% overall yield in 12–24 hours. While operationally simpler and cost-effective (3–4 fewer unit operations), this method suffers from regiochemical challenges (10–20% N,O-dialkylated byproducts) and difficult purification, typically yielding hydrochloride salt with 95–97% purity [1] [5].
Multi-step approach: Separates oxazepane ring synthesis (Section 1.1) from 3-chloropropyl installation (Section 1.2), enabling precise intermediate purification. Though requiring additional steps (isolation, drying), it delivers higher chemical purity (>99.0%) and superior regioselectivity. The total synthesis time extends to 30–48 hours with overall yields of 60–65% after salt formation. Industrial assessments reveal a 25–30% cost premium versus the single-step route, justified for applications demanding ultra-high purity [1] [5].
Decision factors for route selection:
Parameter | Single-Step Route | Multi-Step Route |
---|---|---|
Overall Yield | 65–70% | 60–65% |
Purity (HPLC) | 95–97% | >99.0% |
Process Complexity | Low (one pot) | High (3–4 steps) |
Byproduct Formation | 10–20% dialkylated species | <1% impurities |
Capital Cost | 30% lower | Higher equipment needs |
Preferred Use Case | Bulk intermediates | Pharmaceutical APIs |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2